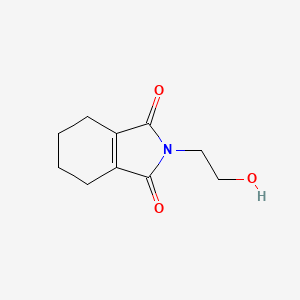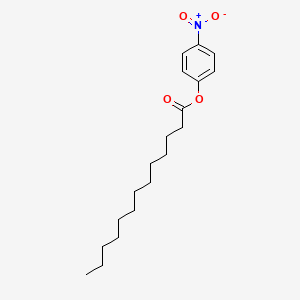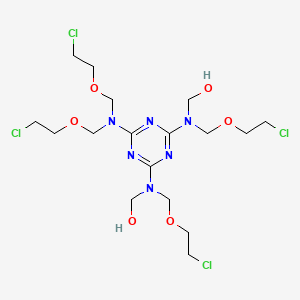
Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N'-bis(2-chloroethoxymethyldinitrilo))di-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- is a complex organic compound that belongs to the class of triazine derivatives. Triazine compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This compound, in particular, is characterized by its unique structure, which includes multiple chloroethoxymethyl groups and a triazine core.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through the cyclization of cyanuric chloride with appropriate amines. The chloroethoxymethyl groups are then introduced through nucleophilic substitution reactions using chloroethanol derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
化学反应分析
Types of Reactions
Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The chloroethoxymethyl groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazine oxides, while substitution reactions can yield various substituted triazine derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biology, triazine derivatives are known for their potential as bioactive compounds. This compound may exhibit biological activity, such as antimicrobial or anticancer properties, making it a subject of interest in medicinal chemistry research.
Medicine
In medicine, the compound’s potential bioactivity can be explored for the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique chemical properties can enhance the performance of these materials in various applications.
作用机制
The mechanism of action of Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system involved.
相似化合物的比较
Similar Compounds
Similar compounds include other triazine derivatives, such as:
Cyanuric chloride: A precursor for the synthesis of various triazine compounds.
Atrazine: A widely used herbicide with a triazine core.
Melamine: A triazine derivative used in the production of resins and plastics.
Uniqueness
Methanol, ((6-bis(2-chloroethoxymethyl)amino)-s-triazine-2,4-diyl)(N,N’-bis(2-chloroethoxymethyldinitrilo))di- is unique due to its specific substitution pattern and the presence of multiple chloroethoxymethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
74037-61-9 |
|---|---|
分子式 |
C17H30Cl4N6O6 |
分子量 |
556.3 g/mol |
IUPAC 名称 |
[[4-[bis(2-chloroethoxymethyl)amino]-6-[2-chloroethoxymethyl(hydroxymethyl)amino]-1,3,5-triazin-2-yl]-(2-chloroethoxymethyl)amino]methanol |
InChI |
InChI=1S/C17H30Cl4N6O6/c18-1-5-30-11-25(9-28)15-22-16(26(10-29)12-31-6-2-19)24-17(23-15)27(13-32-7-3-20)14-33-8-4-21/h28-29H,1-14H2 |
InChI 键 |
GQHMOSMERBLMRT-UHFFFAOYSA-N |
规范 SMILES |
C(CCl)OCN(CO)C1=NC(=NC(=N1)N(COCCCl)COCCCl)N(CO)COCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


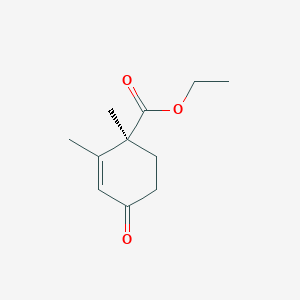
![(4S)-4-{[tert-Butyl(dimethyl)silyl]oxy}pentan-1-ol](/img/structure/B14441142.png)
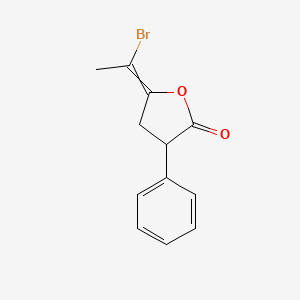
![(2R)-2-[(2-Hydroxyethyl)amino]butan-1-ol](/img/structure/B14441147.png)
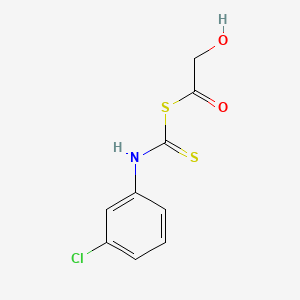
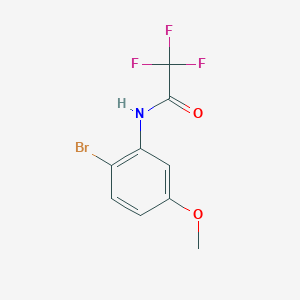
![1-[(4-Hydroxyphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14441166.png)
![(1R,2S,3R,4S,7S,8R,13R,14R,16R,17S,18S,20S,22R,23S,25S)-13-hydroxy-2,4,8,23,25-pentamethyl-15,21,24,27-tetraoxaoctacyclo[20.4.1.03,20.04,18.07,17.08,13.014,16.023,25]heptacos-10-en-9-one](/img/structure/B14441173.png)

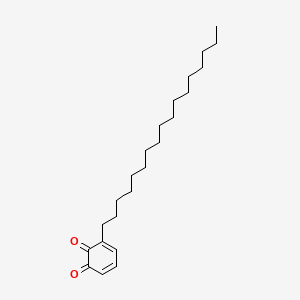

![2-{[(2,6-Dichlorophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14441189.png)
